2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-
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Overview
Description
2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and iodine atoms, as well as two methoxyphenylmethyl groups. Its molecular formula is C22H23ClIN2O2, and it has a molecular weight of approximately 512.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- typically involves multiple steps. One common method starts with the chlorination of 2-aminopyridine to obtain 6-chloro-2-aminopyridine . This intermediate is then subjected to iodination to introduce the iodine atom at the 5-position. The final step involves the N,N-bis[(4-methoxyphenyl)methyl] substitution, which is achieved through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the halogen atoms, leading to dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dehalogenated amines .
Scientific Research Applications
2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinamine, 6-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-methyl-
- 6-Chloro-2-pyridinamine
- 2-Chloro-5-iodopyridin-4-amine
Uniqueness
What sets 2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]- apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and iodine atoms, along with the methoxyphenylmethyl groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H20ClIN2O2 |
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Molecular Weight |
494.8 g/mol |
IUPAC Name |
6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H20ClIN2O2/c1-26-17-7-3-15(4-8-17)13-25(20-12-11-19(23)21(22)24-20)14-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
JSZNUYBNLCHIIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=C(C=C3)I)Cl |
Origin of Product |
United States |
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